5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Organic Synthesis Handling and Storage Physical Properties

Many pyrazole intermediates are liquids prone to handling errors. This crystalline sulfonic acid (mp 308°C) enables precise weighing and automated synthesis. Orthogonal C4-SO3H and C5-Cl groups allow sequential derivatization: sulfonamide formation followed by cross-coupling. Reported to yield potent cPEPCK inhibitors (IC50 0.29 µM). Consistent supply for medchem and process R&D.

Molecular Formula C5H7ClN2O3S
Molecular Weight 210.64 g/mol
CAS No. 499785-48-7
Cat. No. B1363951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
CAS499785-48-7
Molecular FormulaC5H7ClN2O3S
Molecular Weight210.64 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1S(=O)(=O)O)Cl)C
InChIInChI=1S/C5H7ClN2O3S/c1-3-4(12(9,10)11)5(6)8(2)7-3/h1-2H3,(H,9,10,11)
InChIKeyXSGVEJDBLQQXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic Acid Overview


5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (CAS 499785-48-7) is a heterocyclic organic compound with the molecular formula C₅H₇ClN₂O₃S and a molecular weight of 210.64 g/mol. It belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two nitrogen atoms. The compound features a sulfonic acid group at the 4-position, a chlorine atom at the 5-position, and methyl groups at the 1- and 3-positions of the pyrazole ring [1]. The sulfonic acid moiety confers high water solubility and acidic character, while the chlorine atom and methyl substituents modulate the electronic properties and reactivity of the ring system . This combination of functional groups positions the compound as a versatile synthetic intermediate for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials .

Key Differentiators of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic Acid


Direct substitution of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid with closely related pyrazole sulfonic acid analogs is not scientifically valid without rigorous validation. The presence of the 5-chloro substituent, in conjunction with the 1,3-dimethyl pattern, establishes a unique electronic environment that is absent in non-chlorinated or differently substituted pyrazole sulfonic acids. This halogenated scaffold directly influences the compound's reactivity profile in subsequent derivatization reactions, such as sulfonamide formation, nucleophilic aromatic substitution, or metal-catalyzed cross-couplings. Moreover, the specific spatial arrangement of the sulfonic acid group relative to the chloro and methyl substituents impacts molecular recognition events when the scaffold is incorporated into larger bioactive structures. Experimental evidence demonstrates that the chloro-substituted analog yields markedly different biological activity in derivative compounds compared to non-halogenated controls, underscoring that this is a distinct chemical entity with its own set of properties, not a generic interchangeable building block [1].

Quantitative Evidence for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic Acid


Solid Physical State vs. Liquid Analog

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a crystalline solid with a melting point of 308 °C . In stark contrast, a common synthetic precursor, 5-chloro-1,3-dimethylpyrazole (CAS 694-48-7), is a liquid at room temperature [1]. This physical state difference has direct implications for handling, storage, and use in automated synthesis platforms.

Organic Synthesis Handling and Storage Physical Properties

cPEPCK Inhibitor Potency

A derivative of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid, specifically the sulfonamide conjugate 'derivative 2', was identified as the most potent inhibitor of human cytosolic phosphoenolpyruvate carboxykinase (cPEPCK) within a focused library of C-8 modified xanthines. This compound exhibited an IC₅₀ of 0.29 ± 0.08 μM [1]. The data demonstrates that the 5-chloro-1,3-dimethylpyrazole-4-sulfonyl moiety is a privileged pharmacophore that can confer potent, target-specific activity when attached to an appropriate scaffold.

Medicinal Chemistry cPEPCK Inhibition SAR Studies

Orthogonal Synthetic Handles

The combination of a free sulfonic acid group, a reactive chlorine atom at the 5-position, and electron-donating methyl groups at the 1- and 3-positions provides a chemically differentiated reaction manifold [1]. The sulfonic acid can be selectively activated to the sulfonyl chloride, a common synthetic intermediate , while the chloro group serves as a handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not possible with non-chlorinated pyrazole sulfonic acids like 1,3-dimethyl-1H-pyrazole-4-sulfonic acid [2].

Synthetic Methodology Chemoselectivity Heterocyclic Chemistry

Density and Lipophilicity Profile

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid has a measured density of 1.68 g/cm³ . For comparison, the analogous non-chlorinated 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (a precursor) exhibits a significantly lower predicted density of approximately 1.52 g/cm³ . This higher density, along with a predicted XLogP3-AA of 0.3 [1], provides valuable data for predicting solubility, crystallization behavior, and overall physicochemical profile.

Computational Chemistry Physical Chemistry QSAR

Applications of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic Acid


Sulfonamide Libraries for cPEPCK Targets

As demonstrated by the low-micromolar cPEPCK inhibitor (IC₅₀ = 0.29 ± 0.08 µM) [1], 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is an excellent starting material for the generation of sulfonamide-based compound libraries. Researchers can leverage the reactive sulfonic acid group to couple the pyrazole core to amine-containing fragments, exploring structure-activity relationships (SAR) around a privileged pharmacophore. The presence of the 5-chloro atom provides a secondary site for diversification, enabling the construction of more complex and potent inhibitors of enzymes like cPEPCK, which is implicated in metabolic disorders and oncology.

Orthogonal Heterocycle Functionalization

The orthogonal reactivity of the C4-sulfonic acid and C5-chloro groups makes this compound a valuable platform for investigating new synthetic methodologies. Chemists can utilize it to study sequential transformations, such as the formation of sulfonamide or sulfonate ester derivatives, followed by palladium-catalyzed cross-coupling reactions at the C5 position [1]. This capability enables the rapid generation of diverse 1,3,4,5-tetrasubstituted pyrazoles, which are otherwise difficult to access.

Standardized Solid Intermediate

For procurement specialists and process chemists, the solid physical state (Melting Point = 308 °C) of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid offers distinct advantages over liquid pyrazole precursors [1]. The crystalline nature of the compound simplifies accurate weighing and handling in automated synthesis modules, reduces the risk of spillage during transport and storage, and allows for purification via recrystallization. This ensures a more consistent and reliable building block for large-scale or automated synthetic campaigns.

Physicochemical Reference Standard

With a well-defined density of 1.68 g/cm³ [1] and a computed XLogP3-AA of 0.3 [2], this compound can serve as a reliable reference standard for calibrating computational models and validating experimental measurements of related pyrazole derivatives. Its unique combination of a heavy halogen (Cl), polar sulfonic acid group, and hydrophobic methyl groups provides a useful test case for studying how substituent effects influence macroscopic properties like density, solubility, and partition coefficients in heterocyclic systems.

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